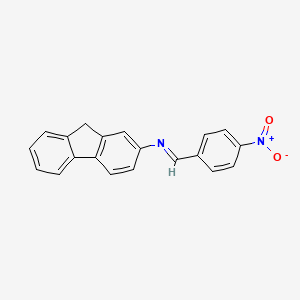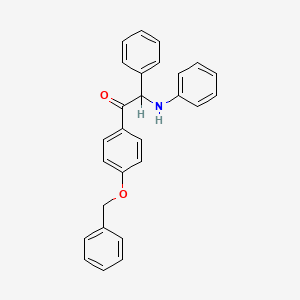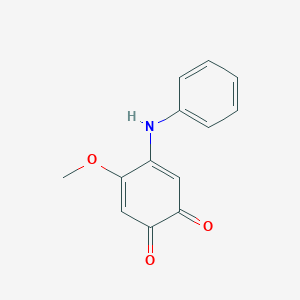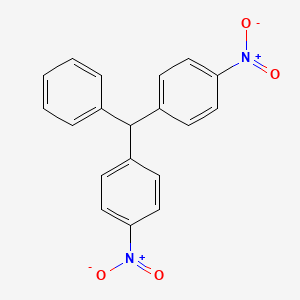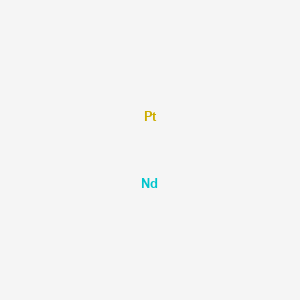
Neodymium--platinum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium-platinum (1/1) is a compound formed by the combination of neodymium and platinum in a 1:1 ratio. Neodymium is a rare earth metal known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neodymium-platinum (1/1) can be achieved through various methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of neodymium and platinum precursors in a vapor phase, leading to the deposition of the compound on a substrate.
Solid-State Reaction: Neodymium and platinum powders are mixed and heated at high temperatures to form the compound.
Solution-Based Methods: Neodymium and platinum salts are dissolved in a solvent, followed by precipitation and reduction to obtain the compound.
Industrial Production Methods: Industrial production of neodymium-platinum (1/1) typically involves large-scale solid-state reactions or CVD processes, ensuring high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium-platinum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium and platinum oxides.
Reduction: Reduction reactions can revert the oxides back to the original compound.
Substitution: Ligand substitution reactions can occur, where ligands attached to the platinum are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas, hydrazine, and other reducing agents are commonly used for reduction reactions.
Ligands: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products:
Oxidation Products: Neodymium oxide and platinum oxide.
Reduction Products: Neodymium-platinum (1/1) compound.
Substitution Products: Neodymium-platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Neodymium-platinum (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in cancer treatment due to its ability to form complexes with anticancer properties.
Industry: Utilized in the production of high-performance magnets and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of neodymium-platinum (1/1) involves its interaction with molecular targets through its catalytic and magnetic properties. In catalytic applications, the platinum component facilitates various chemical reactions by providing active sites for reactants. In biological and medical applications, the compound can interact with cellular components, leading to therapeutic effects such as the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Neodymium Compounds: Neodymium chloride, neodymium oxide, and neodymium nitrate.
Platinum Compounds: Platinum chloride, platinum oxide, and platinum nitrate.
Comparison: Neodymium-platinum (1/1) is unique due to the combination of neodymium’s magnetic properties and platinum’s catalytic abilities. This dual functionality makes it more versatile compared to compounds containing only neodymium or platinum. For example, neodymium chloride is primarily used for its magnetic properties, while platinum chloride is used for its catalytic properties. Neodymium-platinum (1/1) combines these properties, making it suitable for applications requiring both magnetism and catalysis.
Eigenschaften
CAS-Nummer |
12164-71-5 |
|---|---|
Molekularformel |
NdPt |
Molekulargewicht |
339.33 g/mol |
IUPAC-Name |
neodymium;platinum |
InChI |
InChI=1S/Nd.Pt |
InChI-Schlüssel |
BUCHVWYWAIOZSG-UHFFFAOYSA-N |
Kanonische SMILES |
[Nd].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


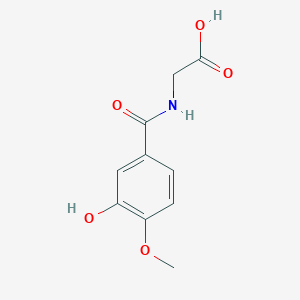

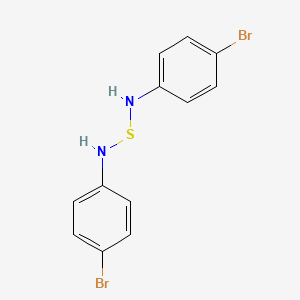

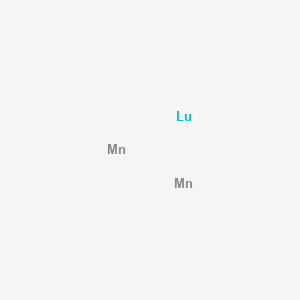
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
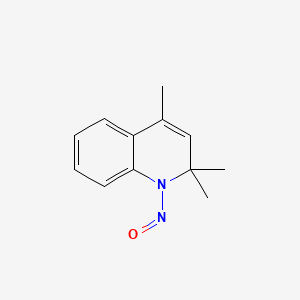
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
